Cas no 6789-52-2 (Pentanenitrile,4-hydroxy-4-methyl-)

Pentanenitrile,4-hydroxy-4-methyl- structure
6789-52-2 structure
Product Name:Pentanenitrile,4-hydroxy-4-methyl-
CAS No:6789-52-2
MF:C6H11NO
MW:113.157641649246
CID:520584
PubChem ID:260496
Update Time:2025-04-19

Pentanenitrile,4-hydroxy-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Pentanenitrile,4-hydroxy-4-methyl-
    • 4-hydroxy-4-methylpentanenitrile
    • 4-hydroxy-4-methyl-valeronitrile
    • AC1L639Q
    • AC1Q4S6H
    • AR-1G2732
    • CTK5C6874
    • NCIOpen2_001456
    • NSC91826
    • t-butanolacetonitrile
    • AKOS017906708
    • NSC-91826
    • DTXSID00293738
    • SCHEMBL950247
    • 6789-52-2
    • Inchi: 1S/C6H11NO/c1-6(2,8)4-3-5-7/h8H,3-4H2,1-2H3
    • InChI Key: ZPQLMXLHRVGXJG-UHFFFAOYSA-N
    • SMILES: OC(C)(C)CCC#N

Computed Properties

  • Exact Mass: 113.08413
  • Monoisotopic Mass: 113.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 44Ų

Experimental Properties

  • PSA: 44.02
  • LogP: 1.06108
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